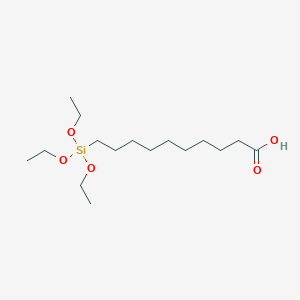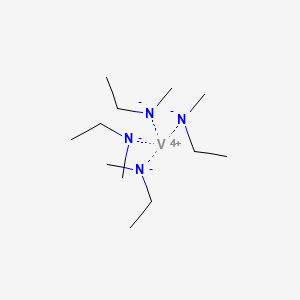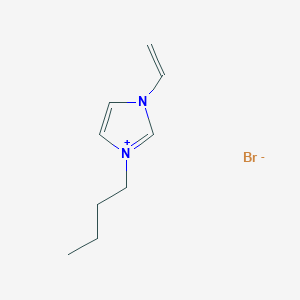
5-Fluoro-4-methoxy-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring . This compound is used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Fluoro-4-methoxy-2-methylbenzaldehyde typically begins with commercially available precursors such as 5-fluoro-2-methoxytoluene.
Reaction Steps:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methoxy-2-methylbenzaldehyde depends on its specific application. For instance, in biological systems, it may exert its effects by interacting with cellular targets and disrupting specific biochemical pathways . The presence of the fluorine atom can enhance its reactivity and binding affinity to certain molecular targets .
Comparación Con Compuestos Similares
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the methyl group at the 2nd position.
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with different positioning of the fluorine and methoxy groups.
Uniqueness:
Propiedades
IUPAC Name |
5-fluoro-4-methoxy-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNDBWKWONYFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)



![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)




